molecular formula C18H18BrN3O4S2 B4386632 5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole

5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B4386632
M. Wt: 484.4 g/mol
InChI Key: HQYVROYWHUHHQA-UHFFFAOYSA-N
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Description

5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a piperidine ring, a thienyl group, and an oxadiazole moiety, each contributing to its distinct chemical properties.

Preparation Methods

The synthesis of 5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves multiple steps, including the formation of the oxadiazole ring, bromination of the thienyl group, and sulfonylation. The reaction conditions often require the use of specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The bromine atom in the thienyl group can be substituted with other nucleophiles, leading to a wide range of derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug discovery.

    Medicine: Preliminary studies suggest its potential as an anti-inflammatory or anticancer agent.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring and the thienyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole stands out due to its unique combination of functional groups. Similar compounds include:

  • 1-[(5-bromo-2-thienyl)sulfonyl]piperazine
  • 1-[(5-bromo-2-thienyl)sulfonyl]-4-phenylpiperidine These compounds share some structural similarities but differ in their specific functional groups, leading to variations in their chemical properties and potential applications.

Properties

IUPAC Name

5-[1-(5-bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18BrN3O4S2/c1-25-14-5-3-2-4-13(14)17-20-18(26-21-17)12-8-10-22(11-9-12)28(23,24)16-7-6-15(19)27-16/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYVROYWHUHHQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NOC(=N2)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18BrN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole
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5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole
Reactant of Route 6
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5-[1-(5-Bromothiophen-2-yl)sulfonylpiperidin-4-yl]-3-(2-methoxyphenyl)-1,2,4-oxadiazole

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